8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one
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Overview
Description
8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound that features a naphthyridine core. Compounds with this core structure are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 8-position can be done using methanol in the presence of a base or other suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could convert the naphthyridine core to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one and its derivatives are of interest in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action for compounds like 8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one would depend on their specific biological targets. Generally, they might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the methoxy group, potentially altering its biological activity.
8-Hydroxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one: The hydroxy group might confer different reactivity and biological properties.
Uniqueness
The presence of the methoxy group at the 8-position can significantly influence the compound’s chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
8-methoxy-2,4-dihydro-1H-2,7-naphthyridin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-7-5-11-8(12)4-6(7)2-3-10-9/h2-3H,4-5H2,1H3,(H,11,12) |
InChI Key |
PCVWEEBTJJYWAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1CNC(=O)C2 |
Origin of Product |
United States |
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